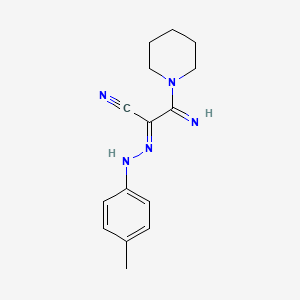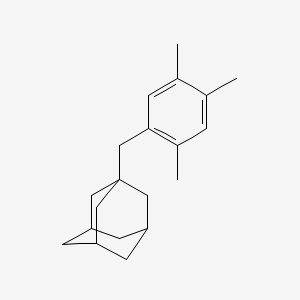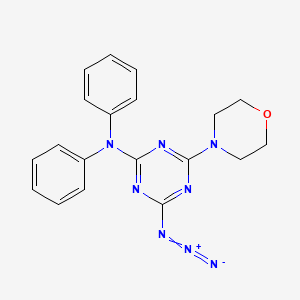
(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide is a complex organic compound characterized by its unique structure, which includes an amino group, a diazenyl group, a piperidino ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide typically involves multiple steps, including the formation of the diazenyl group and the incorporation of the piperidino ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide involves its interaction with specific molecular targets and pathways. The diazenyl group may participate in redox reactions, while the piperidino ring can interact with various receptors or enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Steviol glycosides: Compounds with similar structural complexity but different biological activities.
Uniqueness
(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide is unique due to its combination of functional groups and the presence of the diazenyl and piperidino moieties
Properties
Molecular Formula |
C15H19N5 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C15H19N5/c1-12-5-7-13(8-6-12)18-19-14(11-16)15(17)20-9-3-2-4-10-20/h5-8,17-18H,2-4,9-10H2,1H3/b17-15?,19-14+ |
InChI Key |
SIEYPLBBVFUPJU-LVMDTKJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCC2 |
solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclohexanedione, 2-[6-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,6-dioxohexyl]-5,5-dimethyl-](/img/structure/B11083463.png)
![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11083470.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11083471.png)
![(5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone](/img/structure/B11083478.png)
![[3-(1-Aminobutyl)-1-adamantyl]methylamine](/img/structure/B11083483.png)

![[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11083503.png)
![1-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11083507.png)
![6,6'-[biphenyl-2,2'-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione)](/img/structure/B11083511.png)
![4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate](/img/structure/B11083515.png)

![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11083535.png)

![N,N'-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11083537.png)
